

Application Note: Quantitative Determination of Suberylglycine in Human Urine using Tandem Mass Spectrometry

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Compound of Interest

Compound Name: Suberylglycine

Cat. No.: B135176

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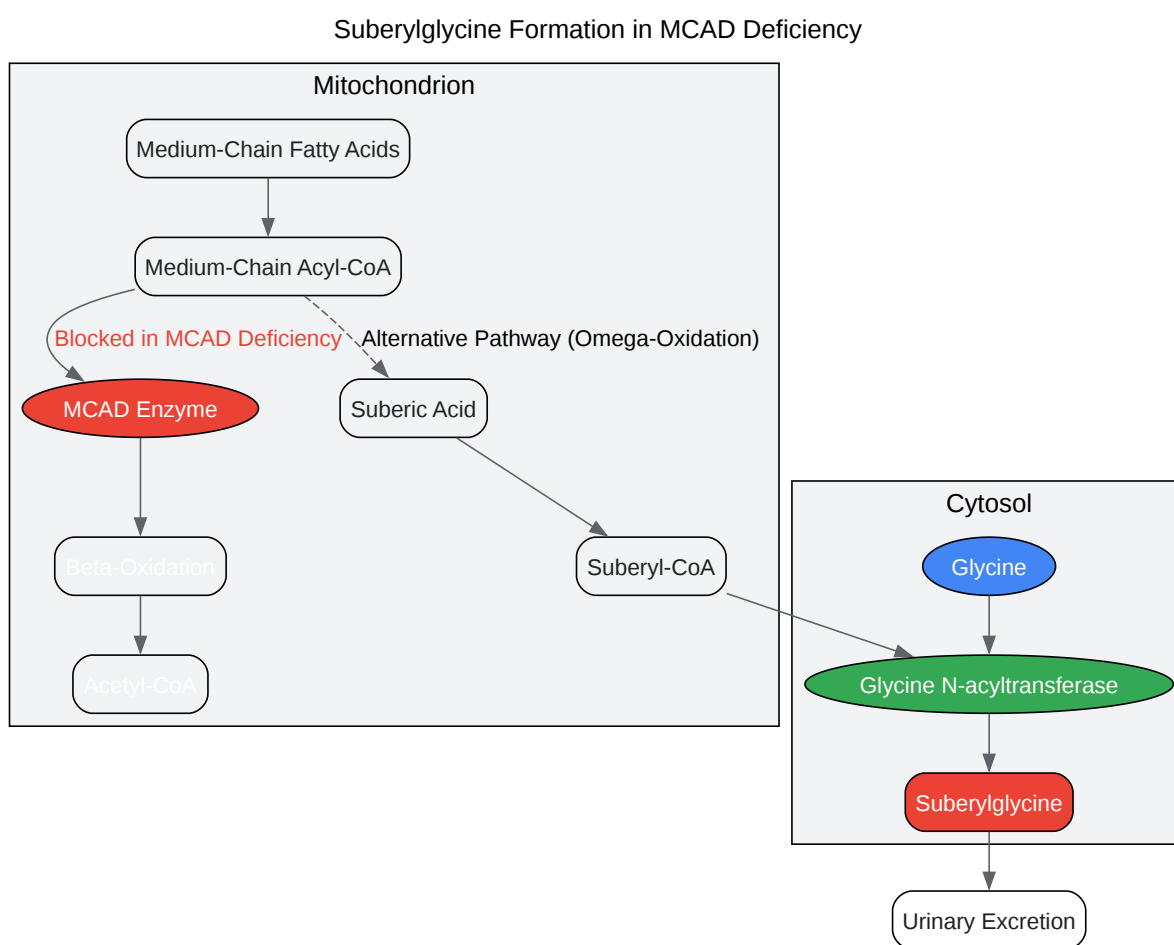
Abstract

This application note describes a robust and sensitive method for the quantitative analysis of **suberylglycine** in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). **Suberylglycine**, an N-acylglycine, is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism.[1][2][3] The protocol outlined provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of **suberylglycine**, suitable for clinical research and drug development applications.

Introduction

Suberylglycine is an acylglycine that is typically found at low levels in healthy individuals. However, its concentration can be significantly elevated in patients with MCAD deficiency.[1] This inherited metabolic disorder impairs the body's ability to break down medium-chain fatty acids for energy, leading to the accumulation of specific metabolites, including **suberylglycine**. [2][3][4] Therefore, the accurate quantification of **suberylglycine** in urine is a valuable tool for the diagnosis and monitoring of MCAD deficiency.[1][5] Tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for the detection of **suberylglycine** and other acylglycines, making it the preferred analytical technique.[6][7][8][9] This application note provides a comprehensive protocol for the analysis of **suberylglycine** by UPLC-MS/MS.

Metabolic Pathway of Suberylglycine Formation in MCAD Deficiency



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Caption: Metabolic pathway of **suberylglycine** formation.

Experimental

Materials and Reagents

- **Suberylglycine** standard ($\geq 98\%$ purity)
- Stable isotope-labeled internal standard (e.g., D2-**Suberylglycine**)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., anion exchange)
- Human urine samples (control and patient)

Instrumentation

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem mass spectrometer (triple quadrupole) equipped with an electrospray ionization (ESI) source

Sample Preparation

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
- Centrifuge the samples at $10,000 \times g$ for 10 minutes to pellet any particulate matter.
- To 500 μL of the supernatant, add 50 μL of the internal standard solution.
- Condition the SPE cartridge according to the manufacturer's instructions.

- Load the urine sample onto the conditioned SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the acylglycines with an appropriate elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the dried residue in 100 μ L of the mobile phase starting condition.

UPLC Method

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-5% B
 - 6.1-8 min: 5% B
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C

Mass Spectrometry Method

- Ionization Mode: Electrospray Ionization (ESI), Positive

- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- MRM Transitions:
 - **Suberylglycine**: Precursor ion (m/z) -> Product ion (m/z)
 - Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Quantitative Data

Parameter	Value
Limit of Detection (LOD)	0.05 µmol/L
Limit of Quantification (LOQ)	0.15 µmol/L
Linearity Range	0.15 - 50 µmol/L
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 8%
Recovery	92 - 105%

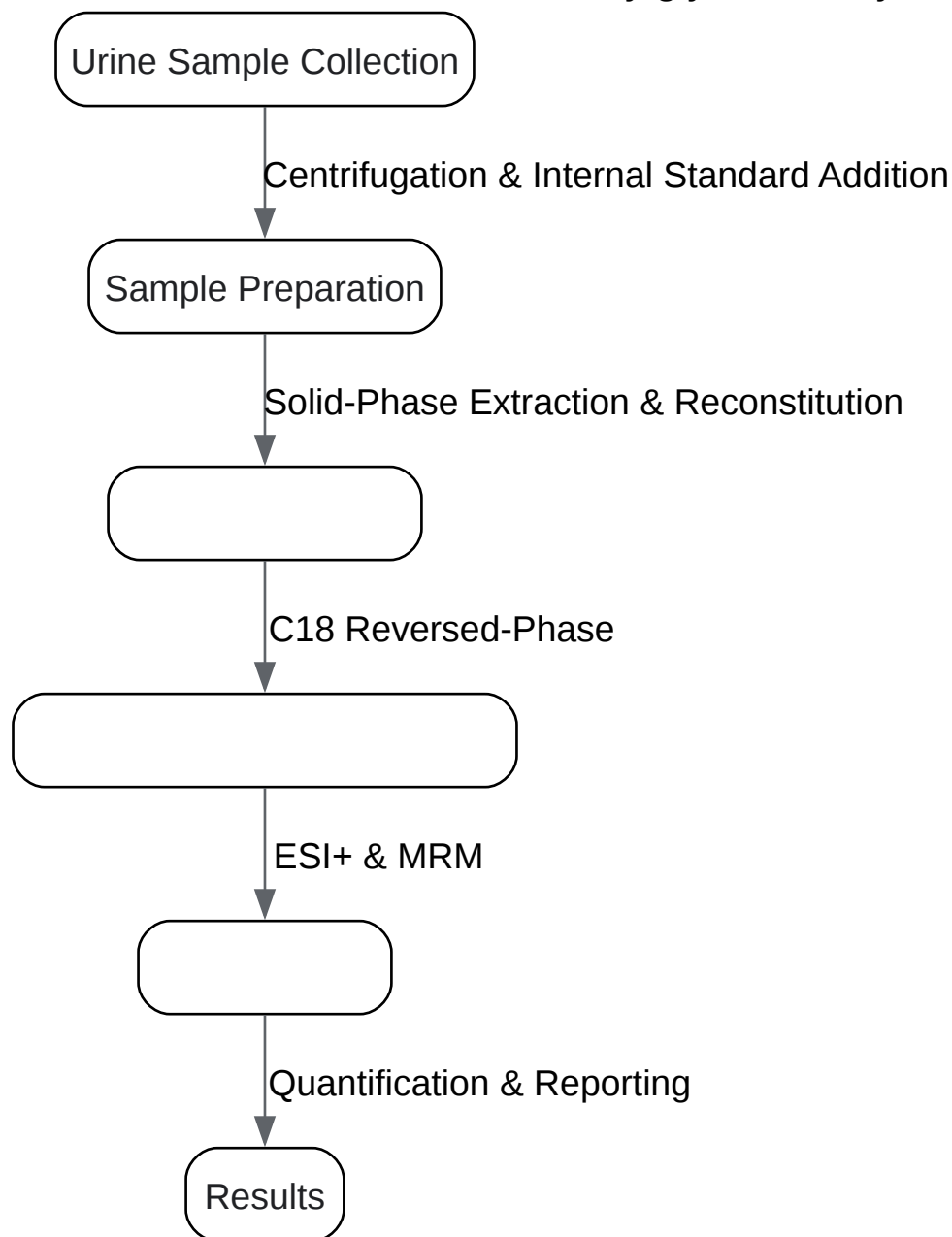
Table 1: Method performance characteristics for the quantification of **suberylglycine**.

Sample Group	Suberylglycine Concentration (µmol/mmol creatinine)
Healthy Controls (n=50)	< 2
MCAD Deficient Patients (n=20)	15 - 150

Table 2: Typical urinary **suberylglycine** concentrations in healthy controls and MCAD deficient patients.

Experimental Workflow

UPLC-MS/MS Workflow for Suberylglycine Analysis



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Caption: UPLC-MS/MS workflow for **suberylglycine** analysis.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **suberylglycine** in human urine. The detailed protocol and performance characteristics demonstrate its suitability for clinical research and diagnostic support in the context of MCAD deficiency and other related metabolic disorders. The high specificity of tandem mass spectrometry minimizes interferences, ensuring accurate and precise results.

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